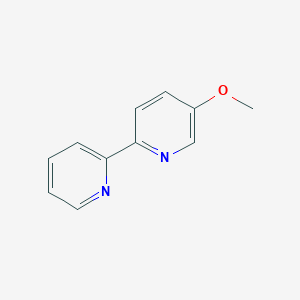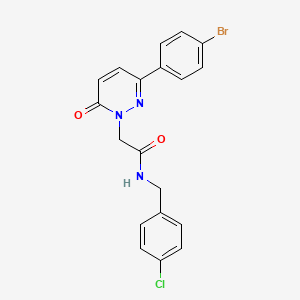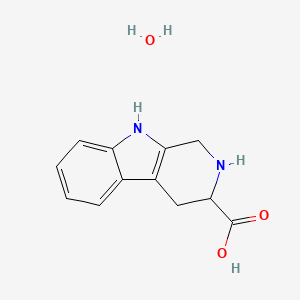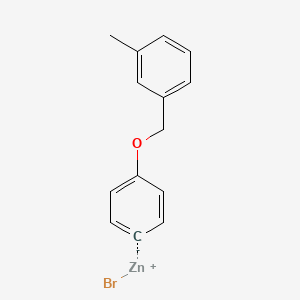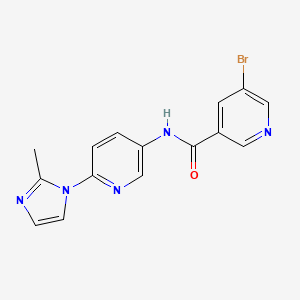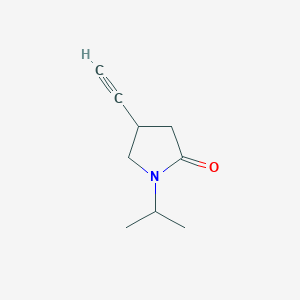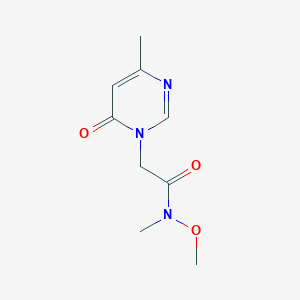
N-methoxy-N-methyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the acetamide group: This step involves the reaction of the pyrimidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methoxylation and methylation:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and pathway modulation are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- N-methoxy-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Uniqueness
N-methoxy-N-methyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C9H13N3O3/c1-7-4-8(13)12(6-10-7)5-9(14)11(2)15-3/h4,6H,5H2,1-3H3 |
InChI Key |
MAOTWJPXNYYPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dimethoxy-6-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}benzoic acid](/img/structure/B14879148.png)
![Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14879150.png)

![2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14879162.png)
![6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol](/img/structure/B14879167.png)
![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-[(3-methylbutyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879173.png)
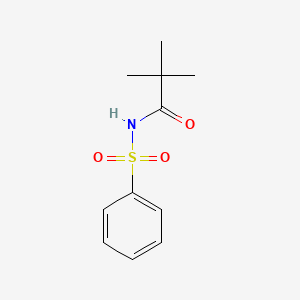
![N-(3-Imidazo[1,2-a]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B14879181.png)
